
7-Chloro-1-phenethyl-3,4-dihydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-1-phenethyl-3,4-dihydroisoquinoline is a chemical compound that belongs to the class of dihydroisoquinolines This compound is characterized by the presence of a chloro group at the seventh position and a phenethyl group at the first position of the dihydroisoquinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-phenethyl-3,4-dihydroisoquinoline typically involves the Bischler-Napieralski reaction, which is a well-known method for the preparation of dihydroisoquinolines. The process begins with the condensation of a β-phenylethylamine with a suitable aldehyde or ketone to form an imine. This intermediate is then cyclized in the presence of a Lewis acid, such as phosphorus oxychloride or aluminum chloride, to yield the desired dihydroisoquinoline.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
7-Chloro-1-phenethyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding isoquinoline derivative.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: The chloro group at the seventh position can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions include various substituted isoquinoline and tetrahydroisoquinoline derivatives, which can have different pharmacological properties and applications.
科学研究应用
7-Chloro-1-phenethyl-3,4-dihydroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 7-Chloro-1-phenethyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound may influence neurotransmitter systems and cellular signaling pathways.
相似化合物的比较
Similar Compounds
1-Phenethyl-3,4-dihydroisoquinoline: Lacks the chloro group at the seventh position.
7-Chloro-3,4-dihydroisoquinoline: Lacks the phenethyl group at the first position.
7-Chloro-1-phenethylisoquinoline: Lacks the dihydro structure.
Uniqueness
7-Chloro-1-phenethyl-3,4-dihydroisoquinoline is unique due to the presence of both the chloro and phenethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C17H16ClN |
|---|---|
分子量 |
269.8 g/mol |
IUPAC 名称 |
7-chloro-1-(2-phenylethyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C17H16ClN/c18-15-8-7-14-10-11-19-17(16(14)12-15)9-6-13-4-2-1-3-5-13/h1-5,7-8,12H,6,9-11H2 |
InChI 键 |
MPVPVAYWTGUJKM-UHFFFAOYSA-N |
规范 SMILES |
C1CN=C(C2=C1C=CC(=C2)Cl)CCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


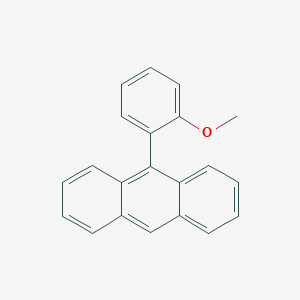
![N-(3,5-dimethoxyphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14122877.png)
![3-(tert-Butyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B14122879.png)
![Ethyl 3-[3-(Aminomethyl)Phenyl]-2-Methylpropanoate Hydrochloride](/img/structure/B14122882.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-3-(4-hydroxyphenyl)-N-sulfooxypropanimidothioate](/img/structure/B14122896.png)

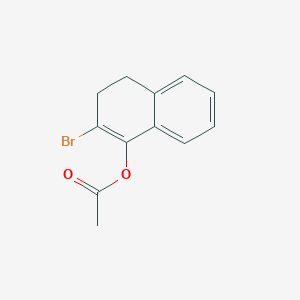
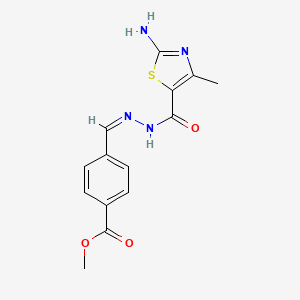
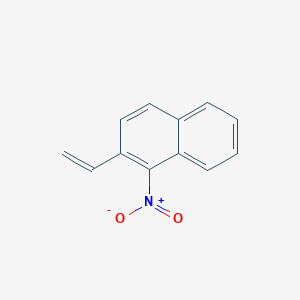
![N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B14122927.png)
![2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide](/img/structure/B14122929.png)
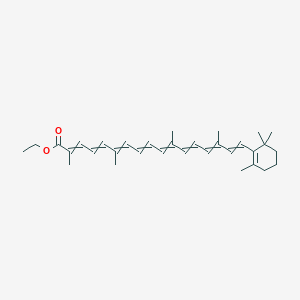
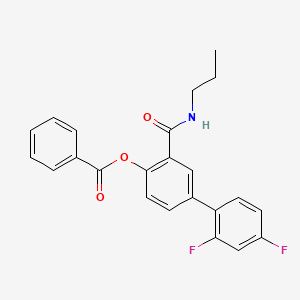
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14122939.png)
